molecular formula C11H17BN2O2 B1425929 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1370001-96-9

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1425929
M. Wt: 220.08 g/mol
InChI Key: SXLFONKXBNYYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Compounds like 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are typically synthesized through multi-step substitution reactions. This process is crucial for the formation of complex boric acid ester intermediates with benzene rings, which are significant in various scientific research applications (Huang et al., 2021).
  • Structural Confirmation: The structural confirmation of such compounds is achieved using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction plays a vital role in determining the crystal structures and conformational analyses of these compounds (Huang et al., 2021).

Molecular Structure and Properties

  • Density Functional Theory (DFT) Studies: DFT calculations are extensively used to compute the molecular structures of these compounds. The results from DFT studies are often found to be consistent with X-ray diffraction data, affirming their reliability in molecular structure analysis (Wu et al., 2021).
  • Exploring Physicochemical Properties: The use of DFT also extends to investigating the molecular electrostatic potential and frontier molecular orbitals. These studies reveal significant physicochemical properties that are essential for understanding the behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Applications in Material Science

  • Synthesis of Polymers: These compounds are used in synthesizing various polymers. For instance, their application in the synthesis of fluorene copolymers demonstrates their significance in material science, particularly in creating materials with specific optical properties (Cheon et al., 2005).
  • Development of New Materials: The diversity in the chemical structure of these compounds aids in the development of novel materials with potential applications in fields like optoelectronics and pharmaceuticals (Welterlich et al., 2012).

Pharmaceutical Research

  • Drug Synthesis: These compounds play a pivotal role in the synthesis of various drugs, including inhibitors and antimycobacterial agents. Their chemical structure serves as a core component in the development of new therapeutic agents (Elumalai et al., 2013).
  • Medicinal Chemistry: The versatility of these compounds in medicinal chemistry is evident from their involvement in synthesizing a range of pharmaceuticals with varied biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLFONKXBNYYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Degorce, A Aagaard, R Anjum, IA Cumming… - Bioorganic & Medicinal …, 2020 - Elsevier
In this article, we report our efforts towards improving in vitro human clearance in a series of 5-azaquinazolines through a series of C4 truncations and C2 expansions. Extensive DMPK …
Number of citations: 4 www.sciencedirect.com
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
Son of sevenless homologue 1 (SOS1) is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS. In its active form, GTP-bound RAS is responsible …
Number of citations: 41 pubs.acs.org

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